REACTION_SMILES
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[Cl:8][CH2:9][CH2:10][CH2:11][O:12][c:13]1[c:14]([O:21][CH3:22])[cH:15][c:16]([CH:17]=[O:18])[cH:19][cH:20]1.[ClH:23].[H-:1].[Na+:2].[O:24]1[CH2:25][CH2:26][CH2:27][CH2:28]1.[OH2:29].[nH:3]1[cH:4][cH:5][cH:6][n:7]1>>[Cl:8][CH2:9][CH2:10][CH2:11][O:12][c:13]1[c:14]([O:21][CH3:22])[cH:15][c:16]([C:17](=[O:18])[OH:24])[cH:19][cH:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C=O)ccc1OCCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cn[nH]c1
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Name
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|
Type
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product
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Smiles
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COc1cc(C(=O)O)ccc1OCCCCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |